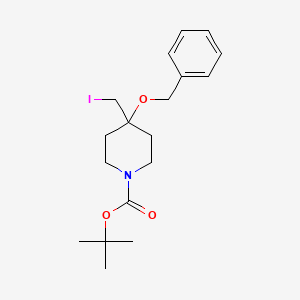

tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyloxy group and an iodomethyl substituent at the 4-position of the piperidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis due to the reactivity of the iodomethyl group, which serves as a versatile leaving group in nucleophilic substitution reactions. The benzyloxy group provides steric bulk and influences electronic properties, making the compound valuable in constructing complex heterocycles or pharmaceutical intermediates .

Properties

Molecular Formula |

C18H26INO3 |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

tert-butyl 4-(iodomethyl)-4-phenylmethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H26INO3/c1-17(2,3)23-16(21)20-11-9-18(14-19,10-12-20)22-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

InChI Key |

WJTITWYALXWTGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine Nitrogen

The nitrogen of the piperidine ring is protected using tert-butoxycarbonyl anhydride (Boc2O) under basic conditions, typically triethylamine (NEt3), in dichloromethane (CH2Cl2) at 0 °C to room temperature. This step ensures the nitrogen is masked to prevent unwanted side reactions during subsequent transformations.

| Reagent | Amount (equiv.) | Solvent | Temperature | Time |

|---|---|---|---|---|

| tert-Butoxycarbonyl anhydride (Boc2O) | 1.0 | CH2Cl2 | 0 °C to RT | 12–18 hours |

| Triethylamine (NEt3) | 1.5 |

This step yields tert-butyl piperidine-1-carboxylate derivatives with high purity after aqueous workup and organic extraction.

Introduction of the Benzyloxy Group at the 4-Position

The benzyloxy substituent is generally introduced via nucleophilic substitution of a 4-hydroxyl or 4-halide precursor. A common approach involves:

- Starting from tert-butyl 4-hydroxypiperidine-1-carboxylate.

- Conversion of the hydroxyl group to a benzyloxy group by reaction with benzyl bromide or benzyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Representative reaction conditions:

| Reagent | Amount (equiv.) | Solvent | Temperature | Time |

|---|---|---|---|---|

| Benzyl bromide | 1.1 | THF/DMF | RT to 60 °C | 12–18 hours |

| Base (NaH or K2CO3) | 1.2 |

This SN2 reaction proceeds with inversion of configuration at the carbon center if chiral and yields tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.

Conversion to the Iodomethyl Group at the 4-Position

Summary Table of Preparation Methods

Research Discoveries and Notes

- The use of anhydrous conditions and inert atmosphere (nitrogen or argon) is crucial throughout the synthesis to avoid hydrolysis and side reactions, especially during halogenation steps.

- The Boc protecting group is stable under the iodination conditions, allowing selective functionalization at the 4-position without deprotection.

- The iodomethyl group serves as a versatile handle for further nucleophilic substitution reactions, enabling the synthesis of diverse derivatives for drug discovery applications.

- Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms the integrity and purity of the synthesized compound; characteristic signals include tert-butyl singlets near 1.4 ppm and benzylic protons around 4.5–5.0 ppm.

- The synthetic routes reported in patent literature and peer-reviewed journals emphasize scalability and reproducibility, which are essential for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.

Reduction: Reduction reactions can occur at the iodomethyl group, potentially converting it to a methyl group.

Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Products may include benzoic acid derivatives.

Reduction: Products may include piperidine derivatives with a methyl group.

Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Reactivity Studies: Studied for its unique reactivity due to the presence of multiple functional groups.

Biology

Pharmacological Research: Investigated for potential biological activity, including antimicrobial and anticancer properties.

Medicine

Drug Development: Potential use in the development of new therapeutic agents.

Industry

Chemical Manufacturing: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodomethyl group suggests potential for covalent modification of biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

| Compound Name | Substituents at 4-Position | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate | Benzyloxy, iodomethyl | ~405.29 (calculated) | Iodomethyl (leaving group), benzyloxy |

| tert-Butyl 4-((1-((benzyloxy)carbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (37) | Cyclobutyl-(benzyloxy carbonyl)methyl | 429.54 (reported) | Cyclobutyl ring, benzyloxy carbonyl |

| tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate (2) | 4-Methoxystyryl | ~333.43 (calculated) | Styryl group, methoxy (electron-donating) |

| tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylate (15) | Morpholine carbonyl | ~312.37 (calculated) | Morpholine (electron-withdrawing amide) |

| tert-Butyl 4-(2-aminoethyl)piperidine-1-carboxylate (5) | 2-Aminoethyl | ~244.34 (calculated) | Primary amine (nucleophilic) |

| tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate | Benzyloxy | 291.39 (reported) | Benzyloxy (lacks iodomethyl) |

Key Observations :

- The iodomethyl group in the target compound distinguishes it from analogs like 37 (cyclobutyl) or 5 (aminoethyl), enabling unique reactivity in cross-coupling or alkylation reactions .

- The absence of iodomethyl in tert-butyl 4-(benzyloxy)piperidine-1-carboxylate reduces its utility as a synthetic intermediate for further substitutions .

- Electron-donating groups (e.g., methoxy in 2 ) or electron-withdrawing groups (e.g., morpholine carbonyl in 15 ) alter the piperidine ring’s electronic environment, affecting reactivity in subsequent transformations .

Reactivity Comparison :

- The iodomethyl group in the target compound facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the aminoethyl group in 5 is more suited for amide bond formations .

- Styryl derivatives like 2 are typically used in electrophilic aromatic substitutions or as building blocks for Alzheimer’s drug candidates .

Physical and Chemical Properties

Safety Notes:

- The iodomethyl group may increase toxicity compared to non-halogenated analogs, necessitating stringent safety measures (e.g., respiratory protection, gloves) similar to those for amino-substituted piperidines .

Biological Activity

tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a piperidine ring, which is substituted with both a benzyloxy and an iodomethyl group, enhancing its reactivity and versatility. The molecular formula of this compound is with a molecular weight of approximately 431.3 g/mol .

Structural Characteristics

The structural composition of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the iodomethyl group. This property facilitates the introduction of diverse nucleophiles, making it a valuable intermediate in organic synthesis .

Pharmacodynamics

Preliminary studies suggest that compounds structurally similar to tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate can modulate neurotransmitter systems, indicating potential therapeutic applications in treating neurological disorders. Interaction studies are essential to understand its pharmacodynamics and pharmacokinetics, focusing on how it interacts with biological receptors or enzymes .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, related compounds have shown activity against Mycobacterium tuberculosis and various tropical diseases including Plasmodium falciparum (malaria) and Leishmania donovani (leishmaniasis). The structure-activity relationship (SAR) studies have identified certain modifications that enhance efficacy against these pathogens .

Antimalarial Activity

A study evaluating a library of piperidine derivatives found that certain modifications significantly increased antimalarial activity against chloroquine-sensitive and resistant strains of P. falciparum. For example, compounds with specific substitutions exhibited IC50 values below 10 μM, indicating strong activity against malaria parasites .

Table 1: Antimalarial Activity of Piperidine Derivatives

| Compound | Strain | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 3D7 | 5.0 | 26.7 |

| Compound B | W2 | 1.5 | 80 |

| tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate | TBD | TBD | TBD |

Tuberculosis Activity

In another study, piperidine derivatives were tested against M. tuberculosis, revealing promising results for certain analogs that displayed MIC values as low as 2.7 μM. This suggests potential for further development into effective treatment options for tuberculosis .

Synthesis and Modifications

The synthesis of tert-Butyl 4-(benzyloxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves several steps that allow for modifications to optimize yield and purity. The presence of the benzyloxy group can be cleaved under specific conditions, facilitating further functionalization of the piperidine ring .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Step 1 | tert-butyl piperidine + benzyloxy reagent | Formation of benzyloxy derivative |

| Step 2 | Iodomethylation reaction | Introduction of iodomethyl group |

| Step 3 | Purification steps (e.g., crystallization) | Final product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.